2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide
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Overview
Description
N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves the condensation of an appropriate hydrazine with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-benzyl-N-({N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
Uniqueness
N-BENZYL-N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to its specific structural features, such as the presence of the benzodioxine ring and the methoxyphenyl group
Properties
Molecular Formula |
C25H25N3O6S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H25N3O6S/c1-32-21-9-7-19(8-10-21)16-26-27-25(29)18-28(17-20-5-3-2-4-6-20)35(30,31)22-11-12-23-24(15-22)34-14-13-33-23/h2-12,15-16H,13-14,17-18H2,1H3,(H,27,29)/b26-16+ |
InChI Key |
ZEXZRUPBNIXOJK-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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